molecular formula C15H13N3S2 B5314909 4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE

4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE

Cat. No.: B5314909
M. Wt: 299.4 g/mol
InChI Key: NDPJNAWEFHSFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE is a heterocyclic compound that features a thiazole ring, a pyrimidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of appropriate thioamides with α-haloketones under basic conditions .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize automated reactors and continuous flow systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinyl and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and benzothiazole share the thiazole ring structure and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 4-methyl-2-pyrimidinamine and 2,4-diaminopyrimidine are structurally related and have comparable applications in medicinal chemistry.

Uniqueness: What sets 4-{[(4-METHYL-2-PYRIMIDINYL)SULFANYL]METHYL}-2-PHENYL-1,3-THIAZOLE apart is its combined structural features of thiazole, pyrimidine, and phenyl groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S2/c1-11-7-8-16-15(17-11)20-10-13-9-19-14(18-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPJNAWEFHSFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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